8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate
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Overview
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with a furan-2-carboxylate moiety attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves the condensation of 4-phenylcoumarin with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then neutralized and purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted coumarin derivatives.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in mechanistic studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of cellular processes like DNA replication and signal transduction. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
7-methylcoumarin: A structurally similar compound with a methyl group at the 7-position instead of the 8-position.
4-hydroxycoumarin: Another coumarin derivative with a hydroxyl group at the 4-position.
Warfarin: A well-known anticoagulant that is a derivative of 4-hydroxycoumarin.
Uniqueness
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-17(25-21(23)18-8-5-11-24-18)10-9-15-16(12-19(22)26-20(13)15)14-6-3-2-4-7-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUCZKLUIZYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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